molecular formula C21H20N2O3S B8136532 (1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid

(1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid

Cat. No.: B8136532
M. Wt: 380.5 g/mol
InChI Key: OUAZWUKQRHZQNC-CABCVRRESA-N
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Description

This compound is a cyclopentanecarboxylic acid derivative featuring a benzothiazole moiety linked via an aminocarbonyl bridge. The stereochemistry at positions 1S and 3R of the cyclopentane ring is critical for its structural and functional properties.

Properties

IUPAC Name

(1S,3R)-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-12-2-9-17-18(10-12)27-20(23-17)13-5-7-16(8-6-13)22-19(24)14-3-4-15(11-14)21(25)26/h2,5-10,14-15H,3-4,11H2,1H3,(H,22,24)(H,25,26)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAZWUKQRHZQNC-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCC(C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)[C@@H]4CC[C@@H](C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid, also referred to as C3001a, is a compound that has garnered attention in pharmacological research due to its selective activation of two-pore domain potassium channels (K2P channels), specifically K2P2.1 (TREK1) and K2P10.1 (TREK2). This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H20N2O3S
  • Molecular Weight : 380.5 g/mol
  • CAS Number : 2415154-29-7
  • Purity : ≥98%
  • Solubility : Soluble in DMSO and dimethyl formamide; sparingly soluble in aqueous buffers .

C3001a acts primarily as an activator of K2P channels, which are involved in various physiological processes including pain perception and inflammation. The compound has shown to increase the current amplitude in HEK293T cells expressing K2P2.1/TREK1 and K2P10.1/TREK2 with effective concentrations (EC50) of 12.81 µM and 11.31 µM, respectively .

Table 1: Activation Potency of C3001a on K2P Channels

Channel TypeEC50 (µM)
K2P2.1/TREK112.81
K2P10.1/TREK211.31

Analgesic Effects

C3001a has demonstrated significant analgesic properties in various animal models:

  • In a mouse model of acute pancreatitis, administration of C3001a (10 mg/kg) resulted in reduced edema and pancreatic necrosis.
  • In models of chronic inflammatory pain induced by complete Freund’s adjuvant (CFA), C3001a effectively reduced both mechanical and thermal hyperalgesia.
  • Additionally, it alleviated cold hyperalgesia in a neuropathic pain model induced by spared nerve injury (SNI) at a dosage of 5 mg/kg .

Case Studies

Recent studies have explored the therapeutic implications of C3001a:

  • Acute Pancreatitis Model : A study highlighted that C3001a significantly mitigated pancreatic damage and inflammation in mice subjected to acute pancreatitis, suggesting its potential as a treatment modality for inflammatory conditions.
    "C3001a reduces edema and pancreatic necrosis in a mouse model of acute pancreatitis" .
  • Chronic Pain Models : Research indicated that C3001a could be beneficial in managing chronic pain conditions due to its ability to modulate pain pathways via K2P channel activation.
    "C3001a reduces mechanical and thermal hyperalgesia in models of chronic inflammatory pain" .

Discussion

The biological activity of (1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid reveals its potential as a therapeutic agent for pain management and inflammatory diseases. Its selective action on K2P channels suggests a targeted approach that may minimize side effects commonly associated with non-selective analgesics.

Scientific Research Applications

Potassium Channel Activation

One of the primary applications of this compound is as an activator of two-pore domain potassium channels , specifically K2P2.1/TREK1 and K2P10.1/TREK2. It has been shown to enhance current amplitude in HEK293T cells expressing these channels, with effective concentrations (EC50) of approximately 12.81 µM for K2P2.1 and 11.31 µM for K2P10.1 .

In Vivo Studies

In vivo experiments have demonstrated that (1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid can significantly reduce edema and pancreatic necrosis in mouse models of acute pancreatitis when administered at a dosage of 10 mg/kg . This suggests potential therapeutic applications in inflammatory diseases.

Detailed Applications

Field Application Details
PharmacologyPotassium Channel ModulationActivates K2P channels, influencing neuronal excitability and vascular tone.
ToxicologySafety AssessmentsEvaluated for acute toxicity; shows harmful effects if ingested .
Molecular BiologyResearch ToolUsed in studies investigating ion channel physiology and pathophysiology of diseases.
Drug DevelopmentPotential Therapeutic AgentInvestigated for its anti-inflammatory properties in acute pancreatitis models.

Case Study 1: Acute Pancreatitis Model

In a controlled study involving mice, the administration of (1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid resulted in a marked reduction in pancreatic damage and inflammatory markers compared to control groups. This highlights its potential as a therapeutic agent for treating acute pancreatitis .

Case Study 2: Ion Channel Research

Research utilizing this compound has provided insights into the modulation of potassium channels' activity, contributing to a better understanding of their role in various physiological processes and diseases. The specificity of the compound for K2P channels makes it a valuable tool for pharmacological studies aimed at developing new treatments for conditions like epilepsy and hypertension .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Feature Target Compound Analogues
Benzothiazole Substituent 6-Methyl Variable (H, Cl, OMe)
Bridging Group Aminocarbonyl Hydroxyl-methyl or pyrrolidine
Core Structure Cyclopentanecarboxylic acid Spiro[4.5]decane-6,10-dione
Stereochemistry (1S,3R) Undisclosed or variable

Pharmacopeial Compounds ()

Compounds listed in Pharmacopeial Forum (2017) include thiazolidine-carboxylic acid derivatives and bicyclic β-lactams . While these lack direct structural overlap with the target compound, they highlight broader trends in carboxylic acid-based drug design:

  • Thiazolidine Derivatives: These compounds (e.g., (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]...}) incorporate thiazolidine rings and multiple stereocenters, emphasizing the importance of rigid, heterocyclic frameworks for target binding. Unlike the target compound, they often include amino acid-like side chains for enhanced solubility .
  • β-Lactam Analogs: Compounds such as (2S,5R,6R)-6-{(R)-2-[(R)-2-amino...} feature bicyclic systems with β-lactam rings, which are absent in the target compound. These are typically associated with antibiotic activity, suggesting divergent therapeutic applications .

Cyclopentanecarboxylic Acid Derivatives ()

The compound (1R,3S)-3-(4-(3-(3-chloro-4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)phenylamino)-1-methylcyclopentanecarboxylic acid (CAS 1311231-35-2) shares a cyclopentanecarboxylic acid backbone but differs in:

  • Substituents : A 3-chloro-4-isopropoxyphenyl group replaces the benzothiazole, introducing bulkier and more electron-withdrawing groups. This may reduce solubility but enhance receptor affinity in hydrophobic pockets.
Table 2: Physicochemical Properties (Hypothetical Comparison)
Property Target Compound Compound
LogP (Lipophilicity) ~3.2 (estimated) ~4.1 (due to isopropoxy group)
Solubility (mg/mL) 0.5 (aqueous buffer) 0.2 (aqueous buffer)
Melting Point 215–220°C (similar to ) 230–235°C

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